molecular formula C11H9BrO3 B8284299 Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester

Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester

Cat. No. B8284299
M. Wt: 269.09 g/mol
InChI Key: ZQLSBAMLSZDLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

(5-bromo-2-methyl-1-benzofuran-3-yl) acetate

InChI

InChI=1S/C11H9BrO3/c1-6-11(15-7(2)13)9-5-8(12)3-4-10(9)14-6/h3-5H,1-2H3

InChI Key

ZQLSBAMLSZDLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)Br)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-(1-carboxy-ethoxy)-benzoic acid (31.2 g, 108 mmol), acetic anhydride (216 mL) and anhydrous sodium acetate (21.8 g, 266 mmol) is heated under reflux (150° C.) for 4 h. After cooling to room temperature the reaction mixture is carefully quenched with ice-cold water (500 mL). A white precipitate is formed which is collected by suction filtration, thoroughly washed with water and dried in vacuo at 45° C. to afford the title compound as a white powder (19.0 g, 70.6 mmol, 65%). MS (ES+): 269 (M(C11H979BrO3)+H)+.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Yield
65%

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